3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole
CAS No.: 957002-73-2
Cat. No.: VC5908030
Molecular Formula: C12H11N3O4S
Molecular Weight: 293.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957002-73-2 |
|---|---|
| Molecular Formula | C12H11N3O4S |
| Molecular Weight | 293.3 |
| IUPAC Name | 3-cyclopropyl-1-(2-nitrophenyl)sulfonylpyrazole |
| Standard InChI | InChI=1S/C12H11N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-7-10(13-14)9-5-6-9/h1-4,7-9H,5-6H2 |
| Standard InChI Key | MHLCRQSOTLHLPV-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Features
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Core structure: 1H-pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms).
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Substituents:
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-Cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole | |
| SMILES | [O-]N+C1=CC=CC=C1S(=O)(=O)N2C=CC(=N2)C3CC3 | |
| InChI Key | MHLCRQSOTLHLPV-UHFFFAOYSA-N |
Physicochemical Properties
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logP (Partition Coefficient): 2.113, indicating moderate lipophilicity .
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Polar Surface Area (PSA): 75.47 Ų, suggesting high solubility in polar solvents .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via sulfonylation of a pyrazole precursor:
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Step 1: Cyclocondensation of hydrazine derivatives with 1,3-diketones to form the pyrazole core .
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Step 2: Sulfonylation using 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazine + 1,3-diketone (Knorr synthesis) | 60–85% | |
| 2 | 2-Nitrobenzenesulfonyl chloride, Et₃N, DCM | 70–90% |
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 1-position requires controlled reaction conditions .
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Nitro Group Stability: Sensitivity to reduction necessitates inert atmospheres during synthesis .
| Activity | IC₅₀/EC₅₀ (µM) | Model System | Reference |
|---|---|---|---|
| Antimicrobial (E. coli) | 12.5–25 | Broth microdilution | |
| COX-2 Inhibition | 0.8–1.2 | Enzymatic assay |
Drug Discovery Applications
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